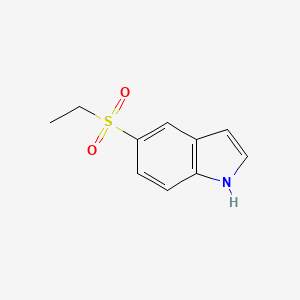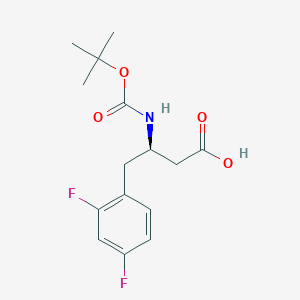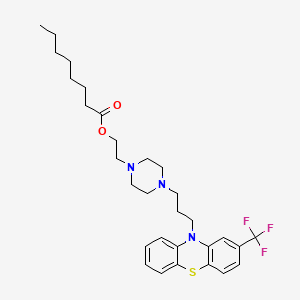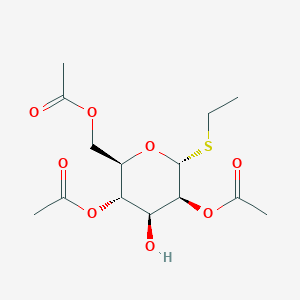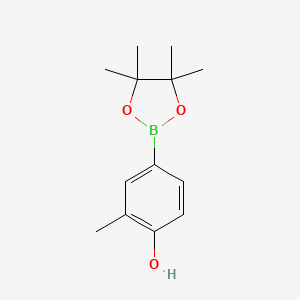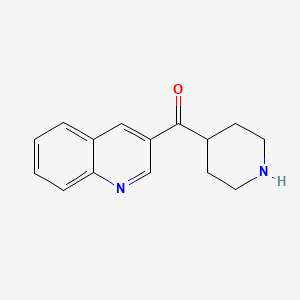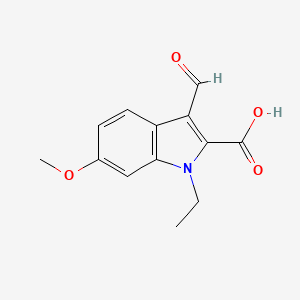
Ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico
Descripción general
Descripción
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Los derivados del indol, incluidos compuestos como el ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico, han mostrado promesa en el tratamiento del cáncer. Pueden actuar como compuestos biológicamente activos que se dirigen a las células cancerosas . La estructura específica de este compuesto puede permitirle interactuar con componentes celulares que son cruciales en la proliferación de células cancerosas, lo que podría conducir al desarrollo de nuevos fármacos anticancerígenos.
Actividad antimicrobiana
Se sabe que el núcleo del indol posee propiedades antimicrobianas. La investigación sugiere que las modificaciones en la estructura del indol, como las presentes en el ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico, podrían mejorar su eficacia contra una gama de patógenos microbianos . Esto podría conducir a la síntesis de nuevos antibióticos o antisépticos.
Agentes neuroprotectores
Los derivados del indol se han estudiado por sus efectos neuroprotectores. Los sustituyentes únicos en el anillo de indol del ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico podrían ofrecer protección contra enfermedades neurodegenerativas al modular las vías clave involucradas en la supervivencia neuronal .
Aplicaciones antiinflamatorias
El potencial antiinflamatorio de los derivados del indol está bien documentado. El ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico podría utilizarse en el desarrollo de medicamentos antiinflamatorios, ofreciendo posiblemente un nuevo enfoque para tratar afecciones inflamatorias crónicas .
Regulación del crecimiento de las plantas
Los compuestos del indol juegan un papel importante en la biología vegetal como hormonas de crecimiento. Derivados como el ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico podrían sintetizarse para imitar estas hormonas, encontrando así aplicaciones en la agricultura para regular el crecimiento y desarrollo de las plantas .
Agentes antivirales
Algunos derivados del indol han mostrado actividades antivirales. Las características estructurales del ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico podrían explorarse por su potencial para inhibir la replicación viral, contribuyendo al tratamiento de infecciones virales .
Inhibición enzimática
Los derivados del indol pueden actuar como inhibidores enzimáticos, lo cual es crucial en el desarrollo de fármacos para diversas enfermedades. La composición específica del ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico podría permitirle unirse a las enzimas involucradas en los procesos de la enfermedad, ofreciendo una vía hacia nuevos tratamientos .
Precursores de alcaloides sintéticos
Los indoles son bloques de construcción clave en la síntesis de alcaloides, que son compuestos con importantes actividades farmacológicas. El ácido 1-etil-3-formil-6-metoxí-1H-indol-2-carboxílico podría servir como precursor en la síntesis de alcaloides complejos para uso medicinal .
Mecanismo De Acción
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.
As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .
The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase. These interactions can modulate the activity of these enzymes, leading to changes in the metabolic pathways they regulate. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may bind to specific receptors or proteins, influencing their function and downstream signaling pathways .
Cellular Effects
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may affect the expression of genes involved in cell proliferation, apoptosis, and immune responses .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of IDO, an enzyme involved in tryptophan metabolism. This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity or neurotoxicity at high concentrations. Therefore, it is essential to determine the optimal dosage range for 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes or cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For instance, indole derivatives can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO or tryptophan hydroxylase. These interactions can result in the accumulation or depletion of specific metabolites, which can have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. For example, indole derivatives may accumulate in the nucleus or mitochondria, where they can interact with specific biomolecules and modulate their activity .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may be localized to the nucleus, where they can interact with transcription factors and modulate gene expression. Alternatively, they may be targeted to the mitochondria, where they can influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOMRPHRKDTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





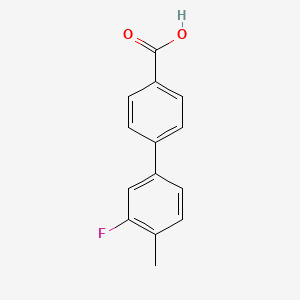
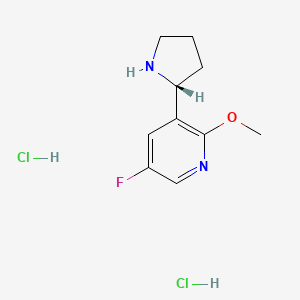
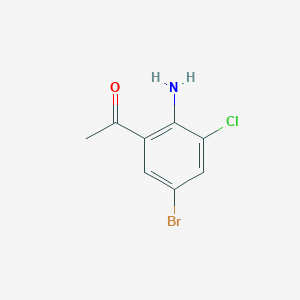
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1532484.png)
